3-Chloro vs. 3-Bromo Substituent Effects
Differentiation between 3-chlorobenzofuran-5-carboxylic acid and its 3-bromo analog is based on the distinct atomic properties of the halogen substituent. The chlorine atom has a smaller atomic radius, higher electronegativity, and forms a stronger carbon-halogen bond compared to bromine. These differences influence the compound's reactivity in cross-coupling reactions and its potential for specific halogen bonding interactions in biological systems . The bromine analog (CAS 501892-83-7) has a higher molecular weight (241.04 g/mol) [1].
| Evidence Dimension | Halogen Substituent Properties (Atomic Radius, Electronegativity, C-X Bond Strength) |
|---|---|
| Target Compound Data | Chlorine (Cl): Atomic radius ~99 pm, Electronegativity ~3.16 (Pauling scale), C-Cl bond dissociation energy ~397 kJ/mol [2]. |
| Comparator Or Baseline | Bromine (Br): Atomic radius ~114 pm, Electronegativity ~2.96 (Pauling scale), C-Br bond dissociation energy ~280 kJ/mol [2]. |
| Quantified Difference | C-Cl bond is ~117 kJ/mol stronger than C-Br; Cl is smaller and more electronegative than Br. |
| Conditions | Fundamental chemical principles applied to this compound class. |
Why This Matters
The choice between 3-chloro and 3-bromo analogs affects the stability and reactivity of the building block in subsequent chemical transformations, which is critical for designing a robust synthetic route.
- [1] ChemSrc. 501892-83-7: 3-bromo-1-benzofuran-5-carboxylic acid. Chemical Properties. Retrieved from authoritative database. View Source
- [2] Lide, D.R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Data for atomic radii, electronegativity, and bond dissociation energies). View Source
